molecular formula C18H19NO5 B14652759 (4-nitrophenyl) 4-pentoxybenzoate CAS No. 50649-77-9

(4-nitrophenyl) 4-pentoxybenzoate

Katalognummer: B14652759
CAS-Nummer: 50649-77-9
Molekulargewicht: 329.3 g/mol
InChI-Schlüssel: BBYMGGNRHHYGMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-nitrophenyl) 4-pentoxybenzoate is an organic compound that features a nitrophenyl group and a pentoxybenzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-nitrophenyl) 4-pentoxybenzoate typically involves the esterification of 4-nitrophenol with 4-pentoxybenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization or chromatography ensures the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(4-nitrophenyl) 4-pentoxybenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 4-pentoxybenzoic acid.

Common Reagents and Conditions

    Reduction: Sodium dithionite, hydrogen gas with a catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-aminophenyl 4-pentoxybenzoate.

    Substitution: Various substituted phenyl derivatives.

    Hydrolysis: 4-nitrophenol and 4-pentoxybenzoic acid.

Wissenschaftliche Forschungsanwendungen

(4-nitrophenyl) 4-pentoxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4-nitrophenyl) 4-pentoxybenzoate involves its interaction with molecular targets through its nitrophenyl and ester groups. The nitrophenyl group can undergo reduction or substitution reactions, while the ester group can be hydrolyzed. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-nitrophenyl) 4-pentoxybenzoate is unique due to the combination of its nitrophenyl and pentoxybenzoate ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

50649-77-9

Molekularformel

C18H19NO5

Molekulargewicht

329.3 g/mol

IUPAC-Name

(4-nitrophenyl) 4-pentoxybenzoate

InChI

InChI=1S/C18H19NO5/c1-2-3-4-13-23-16-9-5-14(6-10-16)18(20)24-17-11-7-15(8-12-17)19(21)22/h5-12H,2-4,13H2,1H3

InChI-Schlüssel

BBYMGGNRHHYGMM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.